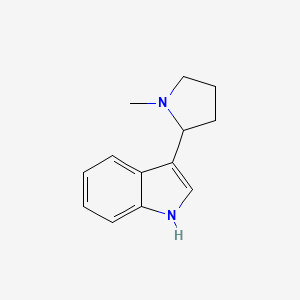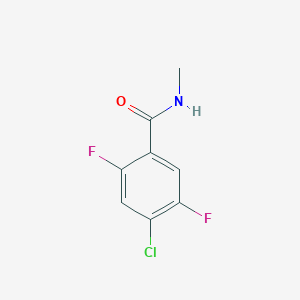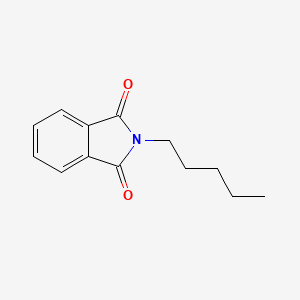![molecular formula C16H12N2O2 B12005002 2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione CAS No. 32386-99-5](/img/structure/B12005002.png)
2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound with the molecular formula C16H12N2O2 It is a member of the isoindole family and is characterized by the presence of a Schiff base, which is a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminobenzohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Schiff base can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoindole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted isoindole derivatives with various functional groups replacing the Schiff base.
Aplicaciones Científicas De Investigación
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
- 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific Schiff base structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
32386-99-5 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-10H,1H3 |
Clave InChI |
MTDSWPREMZZADO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)


